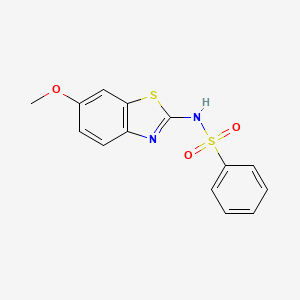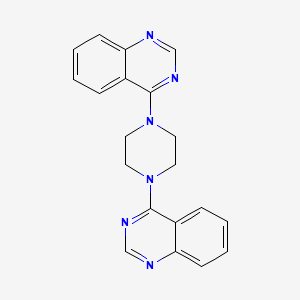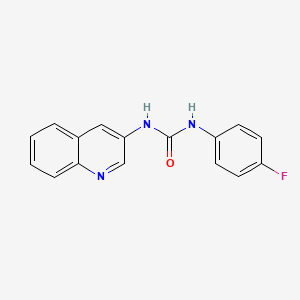![molecular formula C17H20N2O B5567055 N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5567055.png)
N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea, involves several key methodologies. One notable method involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement, which facilitates the conversion from carboxylic acids to ureas in a single pot under mild conditions, demonstrating good yields and compatibility with various protecting groups (Thalluri et al., 2014). Another method involves directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, allowing for the introduction of various substituents into the molecule, showcasing the versatility in modifying urea compounds (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of urea derivatives is critically important in determining their reactivity and potential applications. Quantum chemical calculations and spectral techniques have been employed to characterize similar compounds, providing insights into their geometry, vibrational frequencies, and electronic properties. These studies highlight the importance of the molecular structure in influencing the compound's properties and reactivity (Koparır et al., 2013).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, influenced by their unique molecular structures. For instance, reactions involving lithiation and substitution allow for the functionalization of the urea molecule, demonstrating its versatility as a chemical building block (Smith et al., 2013). Additionally, urea compounds have been synthesized with potential biological activities, such as acting as plant growth regulators or exhibiting acaricidal activity, highlighting their importance in agricultural and medicinal chemistry (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. Studies on similar compounds have employed techniques like single-crystal X-ray diffraction to elucidate their crystal structure, providing valuable information for the design and synthesis of new materials with desired physical properties (Imhof, 2007).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity towards various reagents and stability under different conditions, are critical for their application in synthetic chemistry. The synthesis and reactivity of urea compounds have been extensively studied, revealing their potential as intermediates in the synthesis of more complex molecules. These properties are influenced by the molecular structure and substituents present in the urea molecule (Thalluri et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Synthesis Applications
- Directed Lithiation and Urea Synthesis : Research indicates that directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea leads to high yields of substituted products, highlighting its application in chemical synthesis and modifications of urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).
- Urea and Hydroxamic Acids Synthesis : The Lossen rearrangement mediated by specific reagents for the synthesis of ureas demonstrates a versatile method for converting carboxylic acids to ureas, contributing to the development of novel chemical entities (Thalluri, Manne, Dev, & Mandal, 2014).
Enzyme Inhibition and Biological Activity
- Enzyme Inhibition : Certain urea derivatives exhibit inhibitory activity against enzymes such as urease and β-glucuronidase, indicating their potential use in therapeutic applications and pesticide development (Mustafa, Perveen, & Khan, 2014).
Materials Science
- Hydrogel Formation : The ability of urea derivatives to form hydrogels with different morphologies and rheologies depending on the anion identity showcases their potential in materials science, particularly in the development of smart materials and drug delivery systems (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-6-8-15(9-7-13)10-11-18-17(20)19-16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQLEPXISOGEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)
![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)
![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)
![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)
![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)


![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)
![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)
![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)